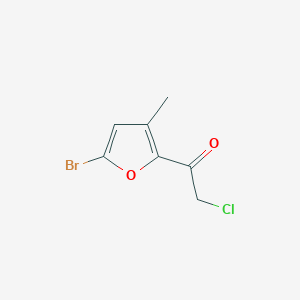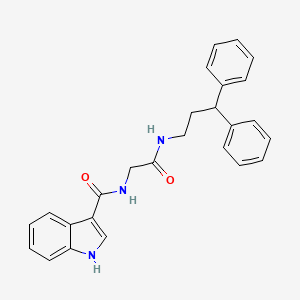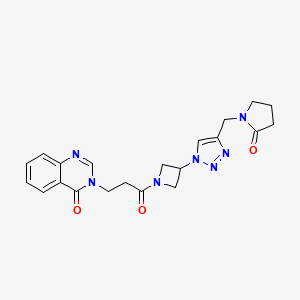
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate is a chemical compound with the molecular formula C8H8BrNO2Na. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and methyl substituents on the pyridine ring, which can influence its reactivity and applications in various fields.
作用机制
Target of Action
The compound Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate is a derivative of pyridine . Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating that these cells could be a primary target .
Mode of Action
Similar pyridine derivatives have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may interact with its targets to inhibit certain cellular processes, leading to anti-fibrotic activities .
Biochemical Pathways
For instance, some pyridine derivatives have been found to exhibit anti-fibrosis activity, indicating that they may affect pathways related to fibrosis .
Result of Action
Similar pyridine derivatives have been found to exhibit anti-fibrotic activities . This suggests that the compound may have potential therapeutic effects in the treatment of fibrosis.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be reacted with sodium acetate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
科学研究应用
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Bromo-6-methylpyridine: A precursor in the synthesis of Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate.
2-Chloro-6-methylpyridine: Another precursor used in the bromination step.
Pyridine Derivatives: Compounds with similar structures but different substituents, such as 2-methylpyridine or 3-bromopyridine.
属性
IUPAC Name |
sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.Na/c1-5-2-3-6(9)7(10-5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXGRZYFNSSBQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)
![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)

![2,4-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2746706.png)



![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746711.png)



![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2746721.png)
